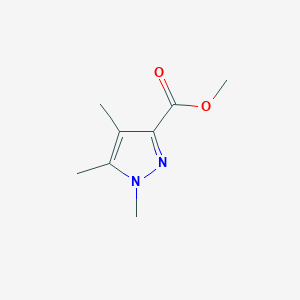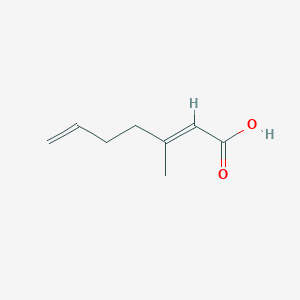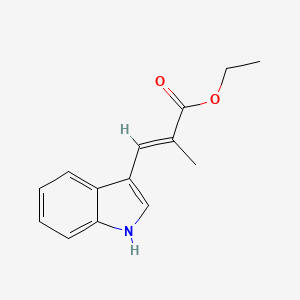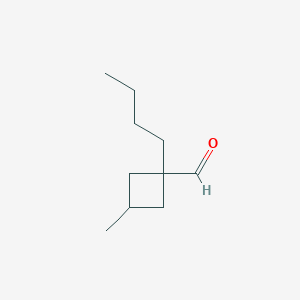
Phorbol-13,20-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phorbol-13,20-diacetate is a diterpenoid compound with the molecular formula C24H32O8 and a molecular weight of 448.51 g/mol . It is a derivative of phorbol, a natural product found in the seeds of the Croton tiglium plant. This compound is known for its biological activity, particularly its ability to activate protein kinase C (PKC), making it a valuable tool in biochemical and pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phorbol-13,20-diacetate typically involves multiple steps, starting from phorbol or its derivatives. One common method includes the acetylation of phorbol at the 13 and 20 positions using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Phorbol-13,20-diacetate undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .
Aplicaciones Científicas De Investigación
Phorbol-13,20-diacetate has a wide range of applications in scientific research:
Mecanismo De Acción
Phorbol-13,20-diacetate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs via binding to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins . The activation of PKC triggers various downstream signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Phorbol-13,20-diacetate is unique among phorbol esters due to its specific acetylation pattern. Similar compounds include:
Phorbol-12,13-diacetate: Another phorbol ester with acetyl groups at different positions, known for its potent biological activity.
12-O-tetradecanoylphorbol-13-acetate (TPA): A well-known phorbol ester used extensively in research for its ability to activate PKC.
Phorbol-12,13-didecanoate: A phorbol ester with decanoate groups, also used in studies involving PKC activation.
This compound stands out due to its unique acetylation at the 13 and 20 positions, which may confer distinct biological properties and applications.
Propiedades
Número CAS |
41621-85-6 |
|---|---|
Fórmula molecular |
C24H32O8 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
(13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate |
InChI |
InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)27)9-15(10-31-13(3)25)8-16-18-21(5,6)24(18,32-14(4)26)20(28)12(2)23(16,17)30/h7-8,12,16-18,20,28-30H,9-10H2,1-6H3 |
Clave InChI |
VCQRVYCLJARKLE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123486.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)

![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)

![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B15123525.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
![(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)

![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
